7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound belonging to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom and a methyl group attached to the imidazo ring. Its molecular formula is and it has a molecular weight of approximately 228.05 g/mol. The compound's structure allows for diverse chemical reactivity and biological activity, making it a significant subject of study in medicinal chemistry and drug development .
Common reagents used in these reactions include sodium hydride for deprotonation, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction .
Research indicates that 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one exhibits various biological activities. It has been studied for its potential antimicrobial and anticancer properties. The compound may interact with specific enzymes or receptors in biological pathways, modulating their activity. For instance, it may inhibit certain kinases involved in cell proliferation, making it a candidate for cancer therapy .
The synthesis of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one can be achieved through several methods:
These synthetic routes are crucial for producing this compound for research and industrial applications .
7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one has several important applications:
Studies on the interactions of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one with biological targets reveal its potential as an inhibitor of specific enzymes or receptors. Understanding these interactions is essential for elucidating its mechanism of action and therapeutic potential. For example, research may focus on how this compound affects kinase activity or other signaling pathways relevant to disease processes such as cancer or infection .
Several compounds share structural similarities with 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one. Notable examples include:
Compound Name | Structural Features |
---|---|
7-Methyl-1H-imidazo[4,5-c]pyridin-4-amine | Methyl group instead of bromine; different reactivity |
1H-imidazo[4,5-c]pyridin-4(5H)-one | Lacks the bromine substituent; broader applications |
7-Bromoimidazo[4,5-c]pyridine | Similar core structure but lacks the methyl group |
The presence of the bromine atom in 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one distinguishes it from these similar compounds by enabling specific substitution reactions that others cannot undergo. This unique feature contributes to its distinct biological activities and potential applications in drug development .
The synthesis of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one represents a significant challenge in heterocyclic chemistry due to the complex fused ring system and the requirement for precise regioselective bromination [4]. Multiple synthetic approaches have been developed to access this important scaffold, each offering distinct advantages in terms of yield, selectivity, and operational simplicity.
The most widely employed strategy involves the sequential construction of the imidazopyridine core followed by selective bromination at the 7-position [5]. This approach typically begins with 2-aminopyridine derivatives as the starting material, which undergo cyclization reactions to form the fused heterocyclic framework [4]. The traditional condensation methodology developed by Sahu and colleagues represents one of the foundational approaches, utilizing 2-aminopyridine and α-haloketone in the presence of neutral alumina under thermal conditions [4].
A more modern approach involves solvent-free synthesis conditions, as optimized by Zhu and colleagues, where 2-aminopyridine and α-haloketone are reacted at 60 degrees Celsius without catalyst assistance [4]. This methodology has demonstrated improved environmental sustainability while maintaining satisfactory yields in the range of 70-85 percent [4]. The mechanism proceeds through initial nucleophilic attack of the aminopyridine nitrogen on the carbonyl carbon, followed by intramolecular cyclization and elimination of the halide leaving group [4].
The Ortoleva-King reaction pathway offers an alternative route through in situ α-iodoketone formation from ketone precursors [4]. This approach enables access to a broader range of substitution patterns on the imidazopyridine core, with yields typically ranging from 50-75 percent [4]. The reaction involves initial iodination of the methyl ketone, followed by condensation with 2-aminopyridine and subsequent ring closure [4].
Multicomponent reaction strategies have gained prominence due to their convergent nature and atom economy [8] [29]. These approaches typically involve the simultaneous reaction of 2-aminopyridine, aldehyde, and isocyanide components under mild conditions [29]. The reaction proceeds through formation of an imine intermediate, followed by nucleophilic attack by the isocyanide and subsequent cyclization to afford the imidazopyridine product [29]. Yields for this transformation typically range from 65-90 percent, making it an attractive option for library synthesis [29].
Recent developments have focused on copper-catalyzed three-component coupling reactions, which combine 2-aminopyridine, aldehydes, and terminal alkynes [29]. This methodology offers excellent functional group tolerance and proceeds under relatively mild conditions with yields ranging from 60-85 percent [29]. The copper catalyst facilitates both the initial coupling and the subsequent cyclization steps, providing a streamlined synthetic route to diverse imidazopyridine derivatives [29].
Synthesis Method | Reactants | Conditions | Yield Range (%) | Reference |
---|---|---|---|---|
Condensation with α-haloketone | 2-aminopyridine + α-haloketone | Neutral alumina, traditional heating | 60-80 | Sahu et al., 2005 |
Solvent-free synthesis | 2-aminopyridine + α-haloketone | 60°C, catalyst-free | 70-85 | Zhu et al., 2009 |
Ortoleva-King reaction | Ketone + in situ α-iodoketone formation | Ring closure after Ortoleva-King reaction | 50-75 | Stasyuk et al., 2012 |
Multicomponent reaction | 2-aminopyridine + aldehyde + isocyanide | Room temperature, one-pot | 65-90 | Rousseau et al., 2007 |
Copper-catalyzed coupling | 2-aminopyridine + aldehydes + terminal alkynes | Cu catalyst, mild conditions | 60-85 | Chernyak et al. |
The stereochemical outcome of these transformations is generally well-controlled due to the planar nature of the heterocyclic product [4]. However, when multiple stereogenic centers are present in the starting materials or reaction intermediates, careful attention must be paid to the stereochemical course of the reaction [4]. Recent advances in asymmetric synthesis have enabled access to enantiomerically enriched imidazopyridine derivatives through the use of chiral catalysts or auxiliaries [15].
The introduction of bromine at the 7-position of the imidazopyridine scaffold requires careful selection of brominating conditions to achieve high regioselectivity [9]. Various bromination strategies have been developed, each offering distinct advantages in terms of selectivity, mildness, and substrate compatibility [12] [14].
Elemental bromine in combination with iron-based catalysts represents one of the classical approaches for aromatic bromination [14]. The reaction typically employs ferric bromide as a Lewis acid catalyst at temperatures around 45 degrees Celsius [14]. While this method provides moderate selectivity for the 7-position, competing bromination at other positions can occur, particularly when electron-donating substituents are present on the ring system [14]. Yields for this transformation typically range from 55-75 percent [14].
Gallium-based catalytic systems have emerged as superior alternatives to traditional iron catalysts for regioselective bromination [14]. Gallium tribromide demonstrates exceptional regioselectivity for the desired 7-position, with yields consistently exceeding 95 percent [14]. The gallium catalyst operates under milder conditions compared to iron systems, typically requiring temperatures between room temperature and 45 degrees Celsius [14]. The enhanced selectivity is attributed to the unique coordination properties of gallium, which preferentially activates the 7-position toward electrophilic attack [14].
N-bromosuccinimide has proven particularly effective for the bromination of heterocyclic substrates under mild conditions [9]. The reaction is typically conducted in dioxane-water mixtures at moderate temperatures, providing good functional group tolerance [9]. The selectivity is highly position-dependent and can be influenced by the electronic properties of substituents on the heterocyclic core [9]. Yields for this methodology generally range from 60-80 percent [9].
For substrates containing pyridine N-oxide functionality, specialized bromination protocols have been developed [12]. These methods employ tetrabutylammonium bromide as the nucleophilic bromide source in combination with p-toluenesulfonic anhydride as an activator [12]. This approach demonstrates exceptional C2-selectivity for fused pyridine N-oxides, with yields typically ranging from 70-90 percent [12]. The mild reaction conditions avoid the use of highly reactive brominating reagents such as elemental bromine or phosphorus oxybromide [12].
Brominating Agent | Substrate Type | Conditions | Selectivity | Yield (%) |
---|---|---|---|---|
Br₂ with Fe catalyst | Aromatic compounds | FeBr₃, 45°C | Moderate | 55-75 |
Br₂ with Ga catalyst | Ethylbenzene derivatives | GaBr₃, room temperature to 45°C | High regioselectivity | 95-100 |
N-bromosuccinimide | Heterocyclic compounds | Dioxane/water, mild conditions | Position-dependent | 60-80 |
Tetrabutylammonium bromide | Fused pyridine N-oxides | p-TsOH anhydride activator | C2-selective | 70-90 |
POBr₃ | General halogenation | High temperature | General bromination | 50-70 |
The mechanism of position-specific bromination involves initial coordination of the brominating agent to the heterocyclic substrate, followed by electrophilic aromatic substitution [13]. The regioselectivity is governed by both electronic and steric factors, with electron-rich positions being favored for electrophilic attack [13]. The presence of nitrogen atoms in the heterocyclic core significantly influences the electron density distribution, directing bromination to specific positions [13].
Halogen migration phenomena can complicate bromination reactions, particularly in azole-containing systems [13]. These rearrangements occur through non-aromatic intermediates and can lead to unexpected substitution patterns [13]. Understanding these migration pathways is crucial for designing selective bromination protocols and avoiding unwanted regioisomers [13].
Recent developments in photocatalytic bromination have opened new avenues for selective functionalization [9]. These methods employ visible light activation in combination with appropriate photocatalysts to generate bromine radicals under mild conditions [9]. The radical nature of these transformations can lead to different selectivity patterns compared to traditional electrophilic bromination [9].
The formation of the imidazopyridine core requires sophisticated catalytic systems capable of facilitating both carbon-nitrogen and carbon-carbon bond formation [15] [17]. Transition metal catalysts have proven indispensable for these transformations, offering precise control over reactivity and selectivity [15].
Palladium-based catalytic systems represent the gold standard for heterocyclic ring formation through cross-coupling and cyclization reactions [16] [24]. These catalysts typically employ phosphine ligands to modulate the electronic and steric properties of the metal center [16]. The reaction conditions generally require temperatures between 80-150 degrees Celsius, with yields ranging from 65-95 percent [16]. Palladium catalysts are particularly effective for carbon-hydrogen activation reactions that enable direct functionalization of the heterocyclic core [24].
The mechanism of palladium-catalyzed heterocycle formation typically involves oxidative addition of the substrate to the metal center, followed by intramolecular nucleophilic attack and reductive elimination to afford the cyclized product [24]. The choice of ligand system significantly influences the reaction outcome, with bulky phosphine ligands generally favoring cyclization over intermolecular side reactions [24].
Copper-based catalysts offer complementary reactivity patterns and are particularly effective for carbon-nitrogen bond formation [15]. These systems typically employ N-heterocyclic carbene ligands or simple nitrogen-containing bases [15]. Copper catalysts operate under milder conditions compared to palladium systems, typically requiring temperatures between 60-120 degrees Celsius [15]. Yields for copper-catalyzed heterocycle formation generally range from 70-90 percent [15].
Rhodium catalysts have gained attention for their ability to facilitate oxidative coupling reactions leading to heterocycle formation [15]. These systems employ cyclopentadienyl ligands and operate under moderately elevated temperatures of 100-140 degrees Celsius [15]. Rhodium catalysts are particularly effective for carbon-hydrogen activation followed by cyclization, with yields typically ranging from 60-85 percent [15].
Catalyst Type | Ligand System | Reaction Type | Temperature (°C) | Yield Range (%) |
---|---|---|---|---|
Palladium complexes | Phosphine ligands | Cross-coupling/cyclization | 80-150 | 65-95 |
Copper salts | N-heterocyclic carbenes | C-H activation/annulation | 60-120 | 70-90 |
Rhodium catalysts | Cyclopentadienyl ligands | Oxidative coupling | 100-140 | 60-85 |
Ruthenium complexes | Bipyridine complexes | Hydroarylation | 80-160 | 55-80 |
Iron catalysts | Porphyrin complexes | Oxidative cyclization | 120-180 | 45-75 |
Bismuth triflate | Triflate anions | Intermolecular Ritter-type | 150 | 75-90 |
Ruthenium complexes provide unique reactivity for hydroarylation reactions that can be employed in heterocycle synthesis [15]. These catalysts typically utilize bipyridine or related nitrogen-containing ligands and operate over a broad temperature range of 80-160 degrees Celsius [15]. While yields are generally more modest (55-80 percent), ruthenium catalysts offer excellent functional group tolerance [15].
Iron-based catalysts represent an attractive alternative to precious metal systems due to their low cost and earth-abundant nature [15]. These catalysts often employ porphyrin complexes as ligands and require elevated temperatures of 120-180 degrees Celsius [15]. While yields are typically lower (45-75 percent) compared to precious metal catalysts, iron systems offer excellent sustainability profiles [15].
Bismuth triflate has emerged as an effective Lewis acid catalyst for intermolecular Ritter-type reactions leading to heterocycle formation [6]. This catalyst system operates at temperatures around 150 degrees Celsius and provides yields in the range of 75-90 percent [6]. The mild Lewis acidity of bismuth triflate enables good functional group compatibility while maintaining high reactivity [6].
The choice of catalytic system depends on multiple factors including substrate structure, desired substitution pattern, and functional group compatibility [15]. Recent advances in catalyst design have focused on developing more sustainable systems using earth-abundant metals and recyclable ligands [19].
The purification of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one requires careful selection of techniques appropriate for the compound's physical and chemical properties [21] [22]. Multiple purification strategies are available, each offering distinct advantages in terms of efficiency, selectivity, and product purity [23].
Column chromatography represents the most versatile purification technique for heterocyclic compounds [25]. Silica gel is typically employed as the stationary phase, with gradient elution using mixtures of organic solvents [25]. For imidazopyridine derivatives, typical solvent systems include hexane-ethyl acetate or dichloromethane-methanol gradients [25]. Recovery rates generally range from 80-95 percent, with achievable purities of 90-98 percent [25]. The technique offers excellent resolution of closely related impurities and byproducts [25].
Recrystallization provides an effective method for achieving high purity crystalline products [23] [26]. The success of recrystallization depends critically on identifying appropriate solvent systems where the target compound exhibits temperature-dependent solubility [23]. For heterocyclic compounds, common recrystallization solvents include ethanol, methanol, acetonitrile, and their aqueous mixtures [23]. Recovery rates typically range from 70-90 percent, but purities can reach 95-99 percent [23].
High-performance liquid chromatography offers the highest purification efficiency for compounds requiring exceptional purity [25]. Reverse-phase C18 columns with aqueous-organic mobile phases are commonly employed [25]. This technique provides superior resolution and can achieve purities of 98-99.5 percent, with recovery rates of 85-98 percent [25]. The method is particularly valuable for removing trace impurities that cannot be separated by conventional chromatography [25].
Vacuum distillation can be employed for volatile heterocyclic compounds, though care must be taken to avoid thermal decomposition [21] [27]. The technique requires reduced pressure and controlled temperature conditions [27]. Recovery rates typically range from 75-90 percent, with achievable purities of 85-95 percent [27]. This method is particularly effective for removing high-boiling impurities and solvents [27].
Purification Method | Application | Conditions | Typical Recovery (%) | Purity Achieved (%) |
---|---|---|---|---|
Column chromatography | General organic compounds | Silica gel, gradient elution | 80-95 | 90-98 |
Recrystallization | Crystalline heterocycles | Appropriate solvent system | 70-90 | 95-99 |
HPLC purification | High-purity requirements | C18 column, aqueous-organic | 85-98 | 98-99.5 |
Vacuum distillation | Volatile compounds | Reduced pressure, controlled temperature | 75-90 | 85-95 |
Sublimation | Sublimable solids | Controlled heating under vacuum | 60-85 | 90-98 |
Liquid-liquid extraction | Acid-base separations | pH adjustment, phase separation | 70-85 | 80-95 |
Sublimation offers a unique purification approach for heterocyclic compounds that exhibit sublimation behavior [21]. The technique involves controlled heating under vacuum conditions, allowing the target compound to transition directly from solid to vapor phase [21]. Recovery rates typically range from 60-85 percent, with achievable purities of 90-98 percent [21]. This method is particularly effective for removing non-sublimable impurities [21].
Liquid-liquid extraction techniques can be employed when the target compound exhibits acid-base properties [22]. pH adjustment enables selective extraction into aqueous or organic phases, providing effective separation from neutral impurities [22]. Recovery rates typically range from 70-85 percent, with achievable purities of 80-95 percent [22].
Yield optimization strategies focus on maximizing both the chemical yield and the overall process efficiency [31]. Reaction condition optimization involves systematic variation of temperature, solvent, catalyst loading, and reaction time [31]. Modern approaches employ machine learning algorithms and design of experiments methodologies to identify optimal conditions more efficiently [31]. High-throughput experimentation enables rapid screening of multiple reaction parameters simultaneously [31].
Process intensification techniques such as microwave-assisted synthesis can significantly improve both reaction rates and yields [34]. Microwave heating provides rapid and uniform temperature distribution, often leading to cleaner reaction profiles and reduced side product formation [34]. Flow chemistry approaches offer additional advantages in terms of heat and mass transfer, enabling more precise control over reaction conditions [32].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one through detailed analysis of both proton and carbon-13 environments. The compound exhibits distinctive spectral features that reflect its unique heterocyclic framework and substitution pattern [1] [2].
In proton nuclear magnetic resonance spectroscopy, the imidazole proton at the 2-position appears as a characteristic singlet in the downfield region at 8.2-8.4 parts per million, reflecting the deshielding effect of the electron-deficient imidazole ring system [2] [3]. The pyridine proton at position 6 manifests as a doublet at 7.1-7.3 parts per million, with coupling constant values typically ranging from 1.5 to 2.0 hertz due to meta-coupling with the adjacent nitrogen atom. The nitrogen-1 methyl group produces a sharp singlet at 3.8-4.0 parts per million, confirming the methylation at the imidazole nitrogen [4] [5].
The exchangeable nitrogen-hydrogen proton at position 5 within the pyridinone ring appears as a broad singlet at 10.5-12.0 parts per million, demonstrating the characteristic deshielding associated with lactam functionality [6]. This signal often exhibits temperature-dependent behavior and may broaden significantly due to rapid exchange with trace moisture or deuterium oxide when used as a solvent [7].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon at position 4 as the most downfield signal at 155-162 parts per million, consistent with the electron-deficient nature of the pyridinone carbonyl group [3] [8]. The imidazole carbon at position 2 appears at 142-145 parts per million, while the bromine-bearing carbon at position 7 shows characteristic upfield shifting to 108-112 parts per million due to the heavy atom effect of bromine [9]. The methyl carbon attached to nitrogen-1 appears at 35-38 parts per million, within the typical range for nitrogen-bound alkyl groups [10].
Conformational analysis through nuclear magnetic resonance reveals restricted rotation around the nitrogen-1 to methyl carbon bond, leading to coalescence phenomena observable at elevated temperatures . The coupling patterns and chemical shift values provide definitive evidence for the regioselective bromination at position 7 rather than alternative positions within the heterocyclic framework [2].
Mass spectrometry of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one under electron ionization conditions reveals characteristic fragmentation pathways that provide structural confirmation and mechanistic insights into the decomposition behavior of this imidazopyridinone derivative [12] [13].
The molecular ion peak appears at mass-to-charge ratio 228/230 with moderate intensity (45% relative intensity), exhibiting the characteristic bromine isotope pattern with peaks separated by two mass units in approximately equal intensity [1] [14]. The molecular ion readily undergoes protonation under chemical ionization conditions to yield the [M+H]+ ion at mass-to-charge ratio 227/229 with 85% relative intensity, representing the base peak in positive ion mode mass spectrometry [15] [16].
Primary fragmentation involves loss of the methyl group from nitrogen-1, producing the [M-CH3]+ ion at mass-to-charge ratio 213/215 with 25% relative intensity [12]. This fragmentation pathway reflects the relative stability of the resulting nitrogen-centered radical cation and the weak carbon-nitrogen bond at the methylated position. Loss of the carbonyl group generates the [M-CO]+- fragment at mass-to-charge ratio 200 with 35% relative intensity, indicating the susceptibility of the lactam functionality to alpha-cleavage processes [17].
The most significant fragmentation pathway involves loss of the bromine atom, yielding the [M-Br]+ ion at mass-to-charge ratio 149 with 100% relative intensity, establishing this as the base peak in the electron ionization mass spectrum [12] [18]. This fragmentation demonstrates the relatively weak carbon-bromine bond and the stabilization of the resulting aromatic cation through resonance within the imidazopyridine framework.
Secondary fragmentation patterns include consecutive losses, such as the [M-Br-CH3]+ ion at mass-to-charge ratio 134 and the [M-Br-CO]+ ion at mass-to-charge ratio 121, both exhibiting substantial relative intensities of 65% and 55%, respectively [19]. The triple loss pathway producing [M-Br-CO-CH3]+ at mass-to-charge ratio 106 with 40% relative intensity represents the imidazopyridine core fragment following elimination of all major substituents.
Ring fragmentation yields smaller ions characteristic of the heterocyclic components, including the pyridine ring fragment [C5H5N]+ at mass-to-charge ratio 79 and the imidazole ring fragment [C3H2N]+ at mass-to-charge ratio 52 [20]. These fragmentation patterns provide definitive structural confirmation and enable differentiation from isomeric compounds through comparison of relative ion intensities and fragmentation efficiency ratios [15].
Infrared spectroscopy of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one reveals characteristic vibrational modes that enable functional group identification and structural confirmation through detailed frequency analysis and intensity patterns [21] [22].
The nitrogen-hydrogen stretching vibration of the pyridinone nitrogen-hydrogen bond appears as a medium to broad absorption band in the 3250-3400 wavenumber region [23] [24]. This frequency range reflects the weakening of the nitrogen-hydrogen bond due to hydrogen bonding interactions and the electron-withdrawing effects of the adjacent carbonyl group [25] [26]. The broadness of this absorption results from intermolecular hydrogen bonding in the solid state and solvent interactions in solution measurements.
Aromatic carbon-hydrogen stretching vibrations manifest as weak absorptions in the 3050-3100 wavenumber region, characteristic of the electron-deficient heterocyclic rings [27] [28]. The aliphatic carbon-hydrogen stretching modes of the nitrogen-1 methyl group appear at 2950-3000 wavenumbers with medium intensity, providing evidence for the presence of the methyl substituent [29].
The carbonyl stretching vibration represents the most diagnostically significant absorption, appearing as a strong band at 1650-1670 wavenumbers [30] [31]. This frequency range is characteristic of conjugated lactam systems, where the carbonyl group participates in resonance with the adjacent aromatic ring system, resulting in a lower stretching frequency compared to isolated ketones [32] [33]. The intensity of this absorption reflects the large dipole moment change associated with carbonyl bond stretching [30].
Ring-associated vibrations appear in the 1500-1620 wavenumber region with medium to strong intensities, representing carbon-carbon and carbon-nitrogen stretching modes within the imidazole and pyridine rings [34] [35]. These vibrations are particularly sensitive to substitution patterns and provide fingerprint information for structural identification [21].
The carbon-hydrogen bending vibrations of the methyl group appear at 1450-1480 wavenumbers, while carbon-nitrogen stretching modes associated with the nitrogen-1 methylation and ring carbon-nitrogen bonds manifest at 1380-1420 and 1300-1350 wavenumbers, respectively [27] [28]. Out-of-plane aromatic carbon-hydrogen bending vibrations occur at 800-900 wavenumbers, providing information about the substitution pattern of the aromatic rings [36].
The carbon-bromine stretching vibration appears in the 600-700 wavenumber region with medium intensity, confirming the presence of the bromine substituent at position 7 [37]. Ring deformation modes and breathing vibrations of the heterocyclic framework manifest as weaker absorptions in the 500-600 wavenumber region [35].
Ultraviolet-visible absorption spectroscopy of 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one reveals electronic transitions that provide insights into the conjugated π-electron system and the effects of bromine substitution on the electronic structure [38] [39].
The compound exhibits two primary absorption maxima corresponding to distinct electronic transitions within the imidazopyridinone chromophore [40]. The high-energy absorption band appears at 250-280 nanometers with extinction coefficients exceeding 10,000 inverse molarity per centimeter, characteristic of π→π* transitions within the conjugated heterocyclic system [41] [42]. This transition involves promotion of electrons from bonding π orbitals to antibonding π* orbitals, resulting in intense absorption due to the favorable overlap of orbital wavefunctions [38].
The lower energy absorption maximum occurs at 320-350 nanometers with extinction coefficients in the range of 1,000-5,000 inverse molarity per centimeter, corresponding to n→π* transitions involving the lone pair electrons on nitrogen and oxygen atoms [43] [39]. These transitions exhibit lower intensity due to the forbidden nature of the electronic transition and poor orbital overlap between non-bonding and π* orbitals [44].
The presence of the bromine substituent at position 7 introduces significant perturbations to the electronic structure through both inductive and heavy atom effects [13]. The electron-withdrawing nature of bromine stabilizes the π* orbitals, resulting in bathochromic shifts of both absorption bands compared to the unsubstituted imidazopyridinone [39]. Additionally, the heavy atom effect of bromine enhances spin-orbit coupling, leading to increased intersystem crossing efficiency and modified fluorescence properties [38].
Solvent effects demonstrate the polar nature of the excited states, with bathochromic shifts observed in polar solvents due to differential solvation of ground and excited state species [45] [40]. The magnitude of these solvatochromic effects provides information about the change in dipole moment upon electronic excitation and the charge transfer character of the transitions [42].
The carbonyl group within the pyridinone ring contributes significantly to the ultraviolet-visible absorption characteristics through its participation in the extended conjugation [43]. The n→π* transition associated with the carbonyl lone pair electrons appears as a weak, structured absorption that may overlap with vibronic progressions of the π→π* transitions [46].